

5-Octyl-alpha-ketoglutarate: The Molecular Key to Intracellular Reprogramming

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Compound of Interest

Compound Name: 5-Octyl-alpha-ketoglutarate

CAS No.: 1616344-00-3

Cat. No.: B570053

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Executive Summary

5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) represents a pivotal advancement in metabolic and epigenetic research. Designed to overcome the poor membrane permeability of native alpha-ketoglutarate (aKG), this esterified derivative acts as a "Trojan horse," delivering the critical Krebs cycle intermediate directly into the cytoplasm. Once internalized, it fuels alpha-ketoglutarate-dependent dioxygenases, reversing pseudohypoxic states, reactivating DNA demethylation, and extending organismal lifespan. This guide details its discovery, chemical synthesis, mechanism of action, and experimental protocols.

History & Discovery: The Solution to Pseudohypoxia

The development of 5-Octyl-aKG was not a serendipitous discovery but a rational engineering solution to a specific biochemical bottleneck.

The Challenge: The Charge Barrier

In the early 2000s, researchers investigating the Warburg effect and hypoxia signaling faced a paradox. Mutations in Succinate Dehydrogenase (SDH) and Fumarate Hydratase (FH) led to

the accumulation of succinate and fumarate.[1] These oncometabolites competitively inhibited Prolyl Hydroxylases (PHDs), enzymes that require α KG to mark Hypoxia-Inducible Factor (HIF) for degradation. The result was "pseudohypoxia"—high HIF levels in oxygenated conditions, driving tumor growth.[2]

To prove this competitive inhibition mechanism, scientists needed to flood the cell with α KG to outcompete succinate/fumarate. However, native α KG is a dicarboxylic acid carrying a double negative charge at physiological pH, making it impermeable to the lipid bilayer.

The Breakthrough (2007)

The definitive solution was introduced by MacKenzie et al. in their seminal 2007 Molecular and Cellular Biology paper, "Cell-Permeating α -Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells."

The team hypothesized that esterifying the carboxyl groups would mask the negative charge, allowing passive diffusion. They synthesized several derivatives, but the 5-octyl ester (gamma-ester) emerged as the superior candidate due to its balance of lipophilicity and hydrolytic stability.

- **Why Octyl?** The 8-carbon chain provided sufficient hydrophobicity to traverse the membrane rapidly.
- **Why Position 5?** Esterification at the gamma-carbon (C5) leaves the alpha-keto acid motif relatively accessible, though the intracellular esterases cleave the octyl group to restore the fully active native molecule.

Key Milestone: MacKenzie's work demonstrated that 5-Octyl- α KG could restore PHD activity in SDH-deficient cells, effectively "curing" the pseudohypoxic phenotype in vitro.

Mechanism of Action

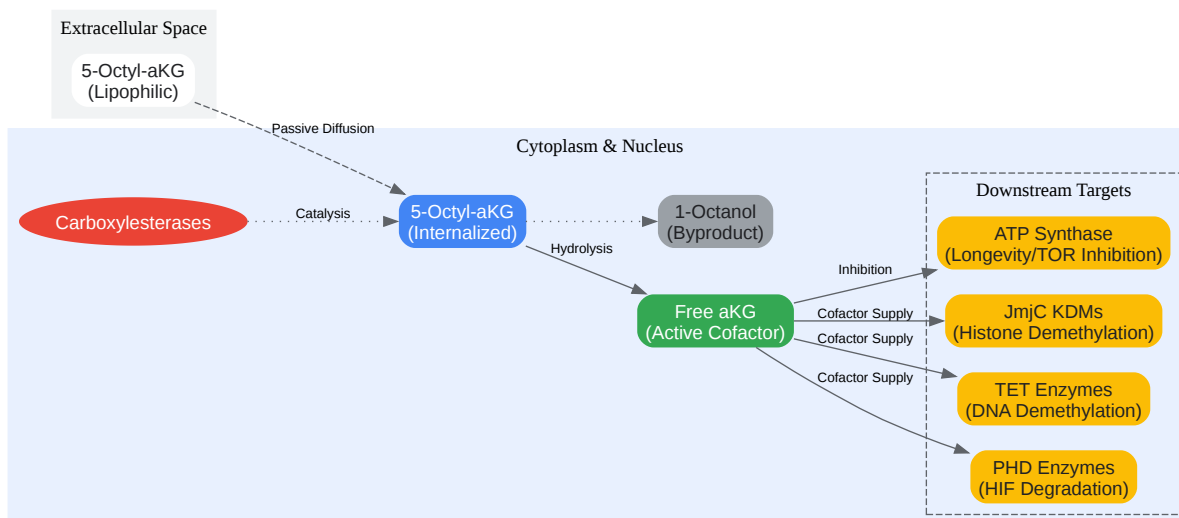
The utility of 5-Octyl- α KG relies on a "Pro-drug" mechanism. It is biologically inert until processed by the cell.

- **Transport:** The lipophilic octyl tail facilitates passive diffusion across the plasma membrane, bypassing the need for specific dicarboxylate transporters (which are often saturated or

downregulated in cancer).

- Activation: Cytosolic carboxylesterases (CES) hydrolyze the ester bond, releasing 1-octanol and free alpha-ketoglutarate.
- Target Engagement: The liberated aKG raises the intracellular aKG/succinate ratio, reactivating aKG-dependent dioxygenases.

Pathway Visualization



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Figure 1: The activation pathway of 5-Octyl-aKG. The molecule crosses the membrane via passive diffusion and is hydrolyzed by esterases to fuel dioxygenases (PHD, TET, KDM) or

inhibit ATP synthase.

Chemical Synthesis Protocol

Warning: All synthesis must be performed in a fume hood. 5-Octyl-aKG is not for human consumption.^[1]

This protocol is adapted from the principles established in the MacKenzie et al. (2007) and subsequent derivatization studies.

Reagents:

- Alpha-ketoglutaric acid (free acid)^{[3][4]}
- 1-Octanol (anhydrous)
- Thionyl chloride () or catalytic Sulfuric Acid ()
- Dichloromethane (DCM) or Benzene (if using Dean-Stark)

Step-by-Step Workflow:

- Activation: Dissolve alpha-ketoglutaric acid (10 mmol) in anhydrous DCM under nitrogen atmosphere.
- Esterification:
 - Method A (Acid Catalysis): Add 1-octanol (11 mmol) and a catalytic amount of concentrated . Reflux with a Dean-Stark trap to remove water (if using benzene/toluene) or stir at room temperature with molecular sieves (if using DCM).
 - Method B (Selective): To specifically target the gamma-position (5-position), mild conditions are preferred to avoid di-esterification. Reacting the cyclic anhydride of aKG

with octanol is a common route to mono-esters.

- Quenching: Upon reaction completion (monitored by TLC), wash the organic layer with 0.5 N HCl, followed by saturated

(to remove unreacted acid), and brine.

- Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

- Validation: Verify structure via

. The octyl chain signals (triplet at ~0.9 ppm, multiplet methylene envelope) and the shift of the gamma-methylene protons of the glutarate core are diagnostic.

Experimental Protocols for Researchers

Cell Culture Treatment

5-Octyl-aKG is widely used to modulate hypoxic signaling and epigenetic landscapes.

Parameter	Specification	Notes
Solvent	DMSO or Ethanol	Prepare a 100-200 mM stock solution.
Working Conc.	0.5 mM – 5.0 mM	1 mM is the standard starting point. >5 mM may cause pH imbalance or toxicity from octanol release.
Duration	4 – 24 Hours	Rapid uptake occurs within 30-60 mins. HIF degradation is visible within 4 hours.
Control	Octanol + DMSO	Essential to rule out effects of the octanol byproduct.
Storage	-20°C (Desiccated)	Esters are moisture sensitive. Avoid repeated freeze-thaw cycles.

Assay: Reactivation of PHD in Pseudohypoxic Cells

Objective: Demonstrate that 5-Octyl-aKG destabilizes HIF-1alpha in SDH-deficient cells (e.g., HEK293-SDH knockdown).

- Seed Cells: Plate cells at 70% confluency.
- Induction: Treat cells with 1 mM Dimethyl-Succinate (to mimic SDH loss) for 4 hours to stabilize HIF-1alpha.
- Rescue: Add 1 mM 5-Octyl-aKG directly to the media.
- Harvest: Lyse cells after 4 hours.
- Readout: Western Blot for HIF-1alpha.
 - Result: Succinate alone = High HIF-1alpha.
 - Result: Succinate + 5-Octyl-aKG = Low/Absent HIF-1alpha (Restored degradation).

Key Applications & Impact

1. Oncology & Hypoxia

The primary use remains studying the Warburg Effect. By supplementing 5-Octyl-aKG, researchers can decouple the metabolic state (TCA cycle dysfunction) from the signaling state (HIF activation), proving that oncometabolites like 2-hydroxyglutarate (2-HG) or succinate drive cancer via dioxygenase inhibition.

2. Epigenetics (The TET Connection)

Ten-eleven translocation (TET) enzymes require aKG to convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).

- Protocol Insight: In IDH1-mutant gliomas (which produce the inhibitor 2-HG), treatment with 5-Octyl-aKG restores TET activity and global DNA demethylation, inducing differentiation in tumor cells (Xu et al., 2011).

3. Longevity & Aging

Chin et al. (2014) expanded the scope of aKG beyond simple cofactor activity.^[1] They discovered that aKG binds to ATP Synthase (Subunit Beta), inhibiting it.^{[5][6]}

- Mechanism: This inhibition reduces ATP levels and TOR (Target of Rapamycin) signaling, mimicking caloric restriction.
- Result: 5-Octyl-aKG treatment extended the lifespan of *C. elegans* by ~50%.

References

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